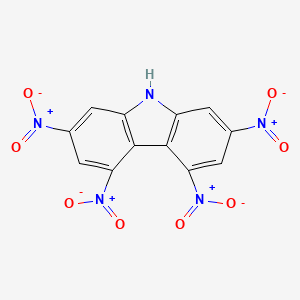

2,4,5,7-Tetranitrocarbazole

Description

Structure

3D Structure

Properties

CAS No. |

28453-24-9 |

|---|---|

Molecular Formula |

C12H5N5O8 |

Molecular Weight |

347.20 g/mol |

IUPAC Name |

2,4,5,7-tetranitro-9H-carbazole |

InChI |

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11(9(3-5)16(22)23)12-8(13-7)2-6(15(20)21)4-10(12)17(24)25/h1-4,13H |

InChI Key |

VSMSIASZXNTHEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,5,7 Tetranitrocarbazole

Development of Carbazole (B46965) Nitration Protocols

The introduction of multiple nitro groups onto the carbazole skeleton is fundamental to the synthesis of 2,4,5,7-tetranitrocarbazole and its isomers. The development of nitration protocols has focused on achieving high degrees of nitration while controlling the substitution pattern.

Direct Electrophilic Nitration Strategies

Direct electrophilic nitration is a primary method for synthesizing polynitrocarbazoles. This approach typically involves reacting carbazole with strong nitrating agents. A common method for the synthesis of tetranitrocarbazole involves the use of a mixture of nitric acid and sulfuric acid. ontosight.ai Simpler, one-pot processes have also been developed, utilizing concentrated nitric acid as the sole reagent. dtic.mil For instance, the synthesis of the related isomer 1,3,6,8-tetranitrocarbazole (B1583334) (TNC) can be achieved by adding carbazole to concentrated nitric acid, heating the mixture for several hours, and then cooling and quenching to obtain the product. dtic.mil

The reactivity of the carbazole ring system lends itself to electrophilic aromatic substitution, but controlling the positions of the incoming nitro groups can be challenging. beilstein-journals.orgrsc.org Milder and more selective nitrating reagents have also been explored to improve control over the reaction. For example, N-nitrosaccharin has been investigated as a bench-stable and recyclable reagent for the electrophilic nitration of a wide range of arenes and heteroarenes under relatively mild conditions. researchgate.net

Multi-Step Synthesis Routes to Polynitrocarbazoles

To achieve specific substitution patterns that are inaccessible through direct nitration, multi-step synthesis routes have been devised. youtube.comlibretexts.org These routes offer greater control over the regiochemistry of the final product. A traditional method for synthesizing 1,3,6,8-TNC, for example, did not involve direct nitration of carbazole in a single step. Instead, it utilized a two-stage process where the carbazole was first fully sulfonated by heating it in sulfuric acid. The resulting sulfonated intermediate was then nitrated to produce the final tetranitrated product. dtic.mil

In the development of manufacturing processes, multi-pot procedures are sometimes initially created before being streamlined. For the production of TNC, an initial multi-stage, three-pot process using only nitric acid was developed before a more efficient one-pot process was established. imemg.org These multi-step approaches, while often more complex, allow for the strategic introduction of functional groups to direct subsequent reactions and build complex molecules with precise substitution patterns. youtube.comyoutube.com

Regioselective Nitration Approaches for Specific Isomers

Controlling the specific placement of nitro groups on the carbazole ring—a concept known as regioselectivity—is a significant challenge in the synthesis of compounds like this compound. The inherent electronic properties of the carbazole nucleus favor electrophilic substitution at the 3,6-positions, while other methods like directed lithiation can promote functionalization at the 1,8-positions. rsc.org Accessing other isomers, including those with 2,7- or 4,5-substitution, is more difficult and often requires specialized synthetic strategies. rsc.org

Researchers have developed various methods to achieve regioselectivity. For instance, in the related indolo[3,2-b]carbazole (B1211750) system, the substitution pattern of the starting material dictates the outcome of nitration; 6,12-disubstituted derivatives undergo nitration at the C-2 and C-8 positions, whereas 6,12-unsubstituted versions are nitrated at the C-6 and C-12 positions. beilstein-journals.orgnih.gov Novel methodologies continue to be explored, such as the use of specific catalysts or reaction media to direct functionalization. researchgate.netrsc.org One approach reports the direct functionalization at the sterically hindered 4- and 5-positions by using a bulky triisopropylsilyl (TIPS) protecting group on the carbazole nitrogen combined with nBuLi–TMEDA for deprotonation. rsc.org Other strategies involve the construction of the carbazole ring from pre-functionalized precursors, allowing for complete control over the final substitution pattern. oregonstate.edu

Advanced Synthesis of this compound and Related Tetranitrocarbazoles

Advanced synthetic work focuses on refining the preparation of tetranitrocarbazoles to maximize product quality and to create novel derivatives with tailored properties.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is critical for developing a simple, safe, and efficient synthesis of tetranitrocarbazoles on a larger scale. imemg.org Extensive studies have been conducted on the synthesis of 1,3,6,8-TNC, providing insights that are relevant to other isomers. In one optimized one-pot process, carbazole is added to 90% nitric acid while maintaining the temperature at 45°C. dtic.mil After the initial addition, more nitric acid is introduced to bring the final concentration to 94%, and the mixture is heated to 80°C for two hours. dtic.mil

A crucial step in this optimized process is the final quench. Using a weak (55%) nitric acid solution for the quench was found to significantly increase the product yield, raising it from approximately 40% to 55-65%. dtic.milimemg.org Purification is also a key consideration. The crude TNC product can be purified by digesting it in refluxing acetone, followed by quenching with water, filtering, and washing to recover the crystalline product. dtic.mil These optimization efforts aim to balance yield, purity, safety, and cost-effectiveness. dtic.milimemg.org

Table 1: Effect of Quench Process on 1,3,6,8-Tetranitrocarbazole (TNC) Yield and Purity

| Quench Condition | Approximate Yield | Purity Indication (Melting Point) | Reference |

|---|---|---|---|

| No Quench (Precipitation from reaction mixture only) | ~40% | High | dtic.mil |

| Quench with 55% Nitric Acid | 55-65% | Maintained above 295°C (indicating high purity) | dtic.milimemg.org |

Derivatization Strategies for Functionalized Tetranitrocarbazoles

The polynitrated carbazole scaffold can serve as a platform for further chemical modifications to create new functionalized derivatives. These derivatization reactions use the nitro-substituted carbazole as a starting material for subsequent transformations. beilstein-journals.org One common strategy is the reduction of one or more nitro groups to amino groups. For example, the reduction of 2,8-dinitro-indolo[3,2-b]carbazoles using zinc powder and hydrochloric acid affords the corresponding 2,8-diamino derivatives. beilstein-journals.org

The nitro groups themselves can also be replaced via nucleophilic aromatic substitution. In studies on 6,12-dinitro-substituted indolo[3,2-b]carbazoles, treatment with potassium thiolates resulted in the displacement of both nitro groups. beilstein-journals.org In contrast, using potassium salts of indole (B1671886) or carbazole as the nucleophile led to the substitution of only one nitro group. beilstein-journals.org Furthermore, the remaining reactive positions on the polynitrocarbazole ring can undergo other electrophilic substitution reactions, such as bromination or formylation, to introduce additional functional groups. beilstein-journals.org These derivatization strategies significantly expand the chemical space accessible from polynitrocarbazoles, allowing for the synthesis of a wide range of new materials.

Investigation of Reaction Mechanisms in Carbazole Nitration

The synthesis of this compound is achieved through the nitration of carbazole. This process is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The mechanism, however, is nuanced, involving a stepwise introduction of nitro groups onto the carbazole skeleton.

Electrophilic Substitution Pathway Analysis

The formation of this compound proceeds through a controlled, multi-step electrophilic aromatic substitution pathway. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The carbazole nucleus, being an electron-rich aromatic system, is susceptible to attack by this electrophile.

The substitution pattern is governed by the directing effects of the substituents on the carbazole ring. The nitrogen atom of the carbazole ring is an activating group and directs electrophilic attack to the ortho and para positions (3, 6, 1, and 8). However, as nitro groups are sequentially added, they exert a strong deactivating and meta-directing effect due to their electron-withdrawing nature.

The initial nitration of carbazole typically yields 3-nitrocarbazole and 3,6-dinitrocarbazole. Further nitration under more forcing conditions is required to introduce the third and fourth nitro groups. The precise conditions, including temperature, reaction time, and the concentration of the nitrating agent, are critical in guiding the substitution to the desired 2,4,5,7-positions and maximizing the yield of the tetranitrated product. Achieving the specific 2,4,5,7-isomer requires overcoming the deactivating effects of the already present nitro groups and directing the incoming electrophiles to the remaining available positions.

Intramolecular Rearrangements of Nitrated Intermediates

The potential for intramolecular rearrangements of nitrated intermediates during the synthesis of polynitro-aromatic compounds is a subject of scientific inquiry. In the context of carbazole nitration, the formation of specific isomers can sometimes be influenced by the rearrangement of a nitro group from one position to another on the aromatic ring. This can occur through the formation of ipso-adducts, where the nitronium ion attacks a carbon atom that is already substituted. The stability of these intermediates and the reaction conditions can dictate whether the original substituent is expelled or if a rearrangement occurs. While documented for some aromatic systems, specific studies detailing intramolecular rearrangements during the synthesis of this compound are not extensively reported in the available literature.

Reductive Transformations and Nitro Group Conversions

The chemistry of this compound is not limited to its synthesis. The four nitro groups are highly reactive functionalities that can undergo a variety of chemical transformations, most notably reduction.

The reduction of the nitro groups in this compound can lead to the formation of the corresponding amino derivatives. These transformations are typically achieved using reducing agents such as metals in acidic media (e.g., tin or iron in hydrochloric acid) or through catalytic hydrogenation. The complete reduction of all four nitro groups would yield 2,4,5,7-tetraaminocarbazole, a highly electron-rich aromatic amine with potential applications as a building block in polymer and materials science.

The stepwise reduction of the nitro groups is also a possibility, which could lead to a variety of partially reduced intermediates, such as nitro-amino-carbazoles. The selectivity of these reductions would depend on the choice of reducing agent and the reaction conditions. These amino-substituted carbazoles are valuable intermediates for further chemical modifications, including diazotization and subsequent coupling reactions, allowing for the introduction of a wide range of other functional groups.

Beyond reduction, the nitro groups on the carbazole ring can potentially participate in other chemical conversions, such as nucleophilic aromatic substitution, where a potent nucleophile displaces a nitro group. The highly electron-deficient nature of the tetranitrocarbazole ring makes it susceptible to such attacks.

Advanced Spectroscopic and Structural Characterization Techniques for 2,4,5,7 Tetranitrocarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For a molecule like 2,4,5,7-tetranitrocarbazole, with its distinct proton, carbon, and nitrogen environments, a combination of ¹H, ¹³C, and ¹⁵N NMR studies would be essential for unambiguous structural confirmation.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to show a few key signals corresponding to the aromatic protons and the N-H proton of the carbazole (B46965) core. Due to the strong electron-withdrawing nature of the four nitro groups, the aromatic protons are anticipated to be significantly deshielded, appearing at a downfield chemical shift (δ), likely in the range of 8.0-9.5 ppm.

The protons at positions 1, 3, 6, and 8 of the carbazole ring system are subject to the effects of the adjacent nitro groups. The protons at H-1, H-3, H-6, and H-8 would each give rise to distinct signals. The N-H proton of the carbazole amine is also expected to be a singlet, with its chemical shift being solvent-dependent and potentially broadened due to quadrupolar effects of the adjacent nitrogen atom.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1, H-8 | 8.5 - 9.0 | Doublet |

| H-3, H-6 | 8.8 - 9.3 | Doublet |

Note: This is a hypothetical representation and does not reflect experimentally verified data.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the twelve carbon atoms of the carbazole framework. The carbons directly attached to the electron-withdrawing nitro groups (C-2, C-4, C-5, C-7) would be significantly deshielded and appear at lower field. The other aromatic carbons would also be influenced by the nitro groups, leading to a complex but interpretable spectrum.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-4, C-5, C-7 | 145 - 155 |

| Quaternary Carbons (non-nitro substituted) | 130 - 140 |

Note: This is a hypothetical representation and does not reflect experimentally verified data.

Nitrogen-15 (¹⁵N) NMR for Nitro Group Environments

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within a molecule. In this compound, there are five nitrogen atoms: one in the carbazole ring and four in the nitro groups. The chemical shifts of the nitro group nitrogens are expected to be in a distinct region of the ¹⁵N NMR spectrum, typically downfield. The slight differences in the electronic environment of the nitro groups at the 2, 4, 5, and 7 positions might lead to separate, albeit closely spaced, signals. The nitrogen of the carbazole amine would appear at a significantly different chemical shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula, C₁₂H₅N₅O₈. The expected exact mass can be calculated and compared with the experimental value to confirm the compound's identity.

Expected HR-MS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 348.0160 |

| [M+Na]⁺ | 370.0079 |

Note: This is a hypothetical representation and does not reflect experimentally verified data.

Upon ionization, the molecule would likely undergo characteristic fragmentation, involving the loss of nitro groups (NO₂) and other small neutral molecules. Analysis of these fragment ions in the MS/MS spectrum would further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic carbazole system, which are significantly influenced by the presence of the nitro groups. The nitro groups themselves can also contribute to the absorption spectrum through n → π* transitions. The conjugation of the nitro groups with the aromatic system would likely lead to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted carbazole.

Hypothetical UV-Vis Absorption Data for this compound

| Transition | Expected Absorption Maximum (λ_max, nm) |

|---|---|

| π → π* | 300 - 400 |

Note: This is a hypothetical representation and does not reflect experimentally verified data.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials, providing fundamental information about the atomic arrangement within a crystal lattice.

Single crystal X-ray analysis stands as the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and crystallographic parameters. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be reconstructed, revealing the exact position of each atom.

Illustrative Data from Single Crystal X-ray Analysis The following table is a hypothetical representation of the data that would be obtained from a single crystal XRD analysis of this compound, as specific experimental data is not publicly available.

| Parameter | Example Value |

| Empirical Formula | C₁₂H₅N₅O₈ |

| Formula Weight | 347.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXXX Å, α = 90° |

| b = Y.YYYY Å, β = XX.XX° | |

| c = Z.ZZZZ Å, γ = 90° | |

| Volume (V) | XXX.X ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | X.XXX g/cm³ |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

The PXRD pattern of a synthesized batch of this compound could be compared against a standard pattern (if one were available from a single crystal structure) to confirm its identity and phase purity. It can also be used to detect the presence of unreacted starting materials or undesired polymorphic forms, which can have different stability and energetic properties. Standard reference powder patterns for this compound are not currently found in major diffraction databases.

Thermal Analysis Methods for Material Characterization

Thermal analysis techniques are essential for evaluating the stability, purity, and decomposition behavior of energetic materials by measuring their physical and chemical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition. In the context of energetic materials, the melting point is a key indicator of purity.

While specific DSC data for this compound is not available, research on the closely related isomer, 1,3,6,8-tetranitrocarbazole (B1583334) (TNC), demonstrates the utility of DSC in synthetic optimization. In the synthesis of TNC, DSC was used to estimate the purity of the crude product. Furthermore, the effect of varying the amount of a nitric acid quench on the product yield and purity was monitored using DSC. It was found that the yield could be significantly increased before the melting point of the TNC was suppressed to below 295°C, which corresponded to a minimum acceptable purity level. This approach allows for the rapid optimization of reaction and workup conditions to maximize both yield and purity.

DSC Data for Synthetic Optimization of 1,3,6,8-Tetranitrocarbazole This table is based on findings for the isomer TNC and illustrates the application of DSC.

| Parameter | Observation | Significance |

| Melting Point (Tₘ) | Sharp peak indicates high purity | Impurities typically depress and broaden the melting endotherm |

| Purity Estimation | Correlated to melting point depression | A lower melting point suggests lower purity |

| Yield Optimization | Quench process adjusted to maximize yield | DSC ensures purity is not compromised (Tₘ > 295°C) |

Thermogravimetric Analysis (TGA) provides a quantitative measure of the mass change of a sample as it is heated at a controlled rate. For an energetic material like this compound, TGA is used to determine its thermal stability and decomposition profile. The resulting TGA curve plots the percentage of initial mass remaining against temperature.

The onset temperature of decomposition is a critical parameter for assessing the thermal stability of the compound. The profile can reveal whether the decomposition occurs in a single step or multiple steps and provides information about the mass of the final residue. From TGA data collected at multiple heating rates, kinetic parameters of decomposition, such as activation energy (Eₐ), can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) models, which are crucial for predicting the material's stability under different thermal conditions. A specific TGA decomposition profile for this compound is not available in the reviewed scientific literature.

Illustrative TGA Decomposition Data The following table is a representative example of data obtained from a TGA experiment for an energetic material. Specific data for this compound is not publicly available.

| Parameter | Example Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Decomposition (Tₒ) | 250 °C |

| Temperature of Max. Mass Loss (Tₘₐₓ) | 275 °C |

| Decomposition Steps | 1 |

| Mass Loss (%) | 75% |

| Final Residue at 600°C (%) | 25% |

Morphological and Microstructural Imaging Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnification. An SEM analysis of this compound particles would reveal key information about their crystal habit (shape), size distribution, and surface texture. These characteristics are important as they can influence the material's bulk density, flowability, and detonation properties. For instance, the presence of cracks, voids, or a high degree of surface roughness could impact the sensitivity of the explosive. Currently, no specific morphological or microstructural imaging studies for this compound have been reported in the available literature.

Theoretical and Computational Investigations of 2,4,5,7 Tetranitrocarbazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has become a primary tool for predicting the properties of energetic materials by calculating parameters related to their stability, sensitivity, and performance. nih.gov

The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. scispace.com For 2,4,5,7-Tetranitrocarbazole, the optimized structure reveals the spatial arrangement of the carbazole (B46965) core and the four nitro groups. researchgate.net The planarity of the carbazole ring system and the orientation of the C-NO2 and N-O bonds are critical parameters determined during this process. researchgate.netresearchgate.net These optimized geometries form the basis for all subsequent calculations of electronic properties and reactivity. jnsam.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. ajchem-a.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.net DFT calculations for this compound are used to determine the energies of these orbitals and the resulting energy gap, which provides insight into its sensitivity and energetic nature. The energy gap is a key parameter that reflects the chemical activity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and predict how it will interact with other species. These maps illustrate regions of positive and negative electrostatic potential on the electron density surface, identifying likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts an additional electronic charge.

DFT studies on TNC have utilized these descriptors to characterize its reactivity, particularly in the context of its interactions with other materials. researchgate.net For example, changes in these parameters upon adsorption can indicate the formation of new chemical sensors. researchgate.net

Table 1: Calculated Frontier Molecular Orbital and Reactivity Parameters for TNC This table presents theoretical data calculated from DFT studies.

| Parameter | Symbol | Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | -8.01 eV |

| LUMO Energy | ELUMO | -4.48 eV |

| Energy Gap | ΔE | 3.53 eV |

| Chemical Hardness | η | 1.765 |

| Electrophilicity | ω | 6.85 |

| Chemical Potential | μ | -6.245 |

| Charge Capacity | ΔNmax | 3.53 |

Data sourced from a Density Functional Theory investigation on the adsorption of Tetranitrocarbazole. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interaction processes. mdpi.com

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, this technique holds significant potential for studying its properties. MD simulations could be employed to investigate the thermal stability of TNC by modeling its behavior at elevated temperatures, potentially revealing initial decomposition pathways. nih.gov Furthermore, simulations could elucidate the dynamics of TNC interacting with other molecules or surfaces, such as its binding process with nanostructures, complementing the static picture provided by DFT. nih.gov

Computational Prediction of Structural Parameters and Bonding Characteristics

Computational methods, particularly DFT, allow for the precise prediction of key structural parameters. arxiv.org These include bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. nih.gov For this compound, calculations can determine the lengths of the carbon-nitrogen bonds of the nitro groups (C–NO2) and the nitrogen-oxygen bonds within them (N–O). researchgate.net

These predicted parameters can be compared with experimental data where available, serving to validate the computational model. researchgate.netmdpi.com Moreover, these studies can analyze how bonding characteristics change in different environments, for instance, upon interaction with another surface. A study on the adsorption of TNC on nanostructures showed that the C–NO2 and N–O bond lengths increased after interaction, suggesting a weakening of these bonds, which can impact the energetic properties of the molecule. researchgate.net

Modeling of Intermolecular Interactions, including Adsorption on Nanostructures

Understanding the intermolecular interactions of TNC is crucial for predicting its behavior in condensed phases and its compatibility with other materials. Computational modeling is an effective tool for studying these non-covalent interactions. nih.govmdpi.com

A significant area of research has been the interaction of TNC with various carbon-based nanostructures, such as carbon nanotubes (CNTs), graphene, carbon nanocones, and fullerenes. researchgate.net DFT calculations have been used to model the adsorption of a single TNC molecule onto the surfaces of these nanostructures. researchgate.net

Key findings from these computational studies include:

Adsorption Energies (Ead): Calculations show that TNC adsorbs favorably onto most of these nanostructures, with the process being exothermic. researchgate.net

Thermodynamic Feasibility: The calculation of Gibbs free energy changes (ΔGad) indicates that the adsorption process is spontaneous for TNC on fullerenes, graphene, and carbon nanocones, but not on carbon nanotubes. researchgate.net

Nature of Interaction: The interaction is primarily physisorption, driven by non-covalent forces. arxiv.org The thermodynamic equilibrium constant (Kth) suggests that the interaction is one-sided and non-equilibrium for most of the studied adsorbents. researchgate.net

Sensing Potential: The significant changes in the electronic properties, such as the HOMO-LUMO gap, of the nanostructure-TNC complexes suggest that materials like C20 fullerene could be ideal candidates for use in conductometric sensors for TNC detection. researchgate.net Graphene was also identified as a potential electroactive material for potentiometric electrodes. researchgate.net

Table 2: Calculated Adsorption Parameters for TNC on Carbon Nanostructures This table presents theoretical data on the interaction between a single this compound molecule and various nano-adsorbents, as determined by DFT calculations.

| Nanostructure-TNC Complex | Adsorption Energy (Ead) (eV) | Gibbs Free Energy Change (ΔGad) (eV) | Thermodynamic Equilibrium Constant (Kth) |

|---|---|---|---|

| Carbon Nanotube (NT-TNC) | -0.19 | 0.29 | 1.20 x 10-5 |

| Graphene (G-TNC) | -1.22 | -0.78 | 2.22 x 1013 |

| Carbon Nanocone (NC-TNC) | -1.29 | -0.84 | 1.43 x 1014 |

| Fullerene C20 (C20-TNC) | -2.11 | -1.68 | 1.55 x 1028 |

| Fullerene C24 (C24-TNC) | -1.50 | -1.07 | 1.11 x 1018 |

| Fullerene C60 (C60-TNC) | -1.39 | -0.95 | 2.11 x 1016 |

Data sourced from a Density Functional Theory investigation on the adsorption of Tetranitrocarbazole. researchgate.net The calculations revealed that the adsorption is an exothermic, spontaneous, and experimentally feasible process on all studied nano-adsorbents except for the carbon nanotube. researchgate.net

Quantum Mechanical Approaches to Molecular Stability

The assessment of molecular stability for energetic materials like this compound is heavily reliant on quantum mechanical methods. Density Functional Theory (DFT) is a particularly prominent approach in this area, enabling detailed analysis of molecular structure and energetics. nih.govnih.gov Studies on related nitro-substituted carbazoles have utilized DFT calculations to investigate the effects of nitro groups on the molecular geometry. nih.gov For instance, the planarity of the carbazole ring system can be influenced by the presence and position of nitro groups, with dihedral angles between the arene and pyrrole rings varying. nih.gov

A key aspect of stability analysis involves the examination of intermolecular interactions, such as hydrogen bonding. nih.gov In similar nitrocarbazole structures, strong N-H···O hydrogen bonds have been observed to connect molecules, forming near-planar dimers. nih.gov Non-covalent interaction analysis is another computational tool employed to identify areas of attractive and repulsive forces within molecular dimers, providing insights into their formation and stability. rsc.org Thermochemistry calculations based on quantum mechanical principles can further predict the spontaneity of dimer formation. rsc.org

The electronic properties derived from quantum mechanical calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are also critical in understanding molecular stability. researchgate.net The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies greater stability. For carbazole derivatives, various DFT functionals are used to accurately calculate these energy gaps. researchgate.net

Development of Computational Models for Material Performance Prediction

Computational models are essential for predicting the performance of energetic materials, offering a safer and more cost-effective alternative to extensive experimental testing. These models often integrate data from quantum mechanical calculations to forecast macroscopic properties. For instance, the thermal stability of a compound, a critical performance parameter, can be inferred from its molecular and electronic structure.

The development of predictive models for material performance often involves establishing a relationship between molecular descriptors and observable properties. While specific models for this compound are not detailed in the available literature, the general approach for similar energetic materials involves a multi-faceted strategy. This includes the use of computational fluid dynamics to simulate detonation properties.

Interactions and Reactivity Profiles of 2,4,5,7 Tetranitrocarbazole

Electrochemical Behavior and Redox Characteristics

The electrochemical profile of 2,4,5,7-tetranitrocarbazole is dominated by the redox-active carbazole (B46965) nucleus and the multiple nitro groups. The carbazole moiety is susceptible to oxidation, while the nitro groups are prone to reduction.

Studies on carbazole derivatives using cyclic voltammetry typically show a single, reversible oxidative peak corresponding to the sequential loss of two electrons from the carbazole ring system (an EE scheme). iieta.org This process leads to the formation of a radical cation and then a dication. Conversely, the reduction process is often more complex. For many carbazole derivatives, the reduction is a unidirectional peak that follows an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. iieta.org

The specific redox potentials are highly dependent on the solvent, electrolyte, and electrode material used. iieta.orgelectrochemsci.org For instance, experiments are often conducted in non-aqueous media like dichloromethane (B109758) or N,N-dimethylformamide, with supporting electrolytes such as tetrabutylammonium (B224687) chloride (TBACl) or tetrabutylammonium perchlorate. iieta.orgresearchgate.netelectrochemsci.org

Table 1: Representative Electrochemical Mechanisms for Related Carbazole and Nitroaromatic Compounds

| Compound Family | Electrode Process | Typical Mechanism | Reference |

| Carbazole Derivatives | Oxidation | EE (two-electron transfer) | iieta.org |

| Carbazole Derivatives | Reduction | ECEC | iieta.org |

| Nitrofluorene Derivatives | Reduction | EE or EEC | researchgate.net |

| Nitro-triazolo-triazines | Reduction | Three-electron reduction of NO₂ group | chimicatechnoacta.ru |

Acid-Base Properties in Various Media

The acid-base properties of this compound are centered on the proton of the secondary amine (-NH-) within the carbazole ring. In unsubstituted carbazole, this proton is weakly acidic. However, the presence of four powerful electron-withdrawing nitro groups (-NO₂) dramatically increases the acidity of the N-H proton. This is due to the extensive delocalization and stabilization of the resulting negative charge on the carbazole nitrogen (the carbazolide anion) across the entire aromatic system and onto the oxygen atoms of the nitro groups.

In strongly acidic media, such as the nitric and sulfuric acid mixtures used in its synthesis, the compound is stable. ontosight.aidtic.mil The basicity of the carbazole nitrogen is suppressed, and the nitro groups are not readily protonated. In aqueous and organic basic media, it will likely exist in its deprotonated, anionic form.

Table 2: Formation of Salts with Nitrogen-Based Acids and Various Bases (Analogous Systems)

| Acidic Compound | Base Used | Resulting Product | Reference |

| 4,4',5,5'-Tetranitro-1H,1'H-2,2'-biimidazole | Semicarbazide | Bis-semicarbazidium salt | researchgate.net |

| 4,4',5,5'-Tetranitro-1H,1'H-2,2'-biimidazole | 3-Amino-1,2,4-triazole | Bis(3-amino-1H-1,2,4-triazol-4-ium) salt | researchgate.net |

| 4,4',5,5'-Tetranitro-1H,1'H-2,2'-biimidazole | 5-Aminotetrazole (B145819) | Bis(5-amino-4H-tetrazol-1-ium) salt | researchgate.net |

Photochemical Reactions and Photoactivity

The photochemical behavior of this compound is influenced by its aromatic structure and nitro substituents, suggesting potential for photo-induced reactions and photodegradation.

While specific studies on the photochemistry of this compound were not found, related chemistries offer insight. Aromatic tetrazoles, for instance, are known to participate in "photoclick chemistry." researchgate.netnih.gov Upon irradiation, they can extrude nitrogen gas to form highly reactive nitrile imine intermediates, which then undergo cycloaddition reactions. nih.gov Given its highly conjugated and substituted nature, this compound may have the potential to engage in light-triggered transformations, although the specific pathways are unconfirmed.

A more likely photochemical process is photocatalytic degradation. Polynitrated aromatic compounds are known pollutants, and their degradation is often studied using semiconductor photocatalysts like titanium dioxide (TiO₂). researchgate.netfrontiersin.org The general mechanism for the photocatalytic degradation of an organic compound (R-H) on TiO₂ involves the following steps:

Upon irradiation with light of sufficient energy (e.g., UV), TiO₂ generates an electron-hole pair (e⁻/h⁺). nih.gov

The highly oxidative hole (h⁺) can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). nih.gov

The electron (e⁻) is typically scavenged by molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻), preventing electron-hole recombination. nih.gov

These reactive oxygen species (•OH and O₂•⁻) then attack the organic molecule, leading to its degradation through a series of oxidation steps, ultimately resulting in mineralization to CO₂, H₂O, and inorganic ions. researchgate.netfrontiersin.org

Given its structure as a nitrated aromatic compound, this compound would be susceptible to such photocatalytic degradation, a process relevant to its environmental fate.

Interactions with Biological Systems (Focus on chemical mechanisms)

The interaction of this compound with biological systems, at a chemical level, is likely governed by two principal mechanisms: redox cycling of the nitro groups and intercalation of the planar carbazole ring.

The primary mechanism for the biological activity of many nitroaromatic compounds is the enzymatic reduction of their nitro groups. chimicatechnoacta.ru Intracellular reductases, such as NADPH-cytochrome P450 reductase, can donate a single electron to one of the nitro groups, converting it into a nitro radical anion (Ar-NO₂•⁻). This radical is a key reactive intermediate. In an aerobic environment, this radical anion can rapidly transfer its extra electron to molecular oxygen (O₂) to generate a superoxide radical (O₂•⁻), while regenerating the parent nitro-compound. This process, known as redox cycling, can occur repeatedly, leading to the massive production of superoxide and other reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components like DNA, proteins, and lipids.

A secondary mechanism involves non-covalent interactions. The large, planar, and aromatic structure of the carbazole ring system makes it a candidate for intercalation into biological macromolecules. Similar heterocyclic scaffolds, such as tetrahydrocarbazoles, are known to act as inhibitors of enzymes like protein kinases, suggesting they can fit into specific binding pockets. researchgate.net It is plausible that the planar this compound could intercalate between the base pairs of DNA or bind to planar regions within protein active sites, thereby disrupting their normal function.

Supramolecular Interactions and Host-Guest Chemistry

The molecular structure of this compound is well-suited for a variety of supramolecular interactions, which dictate its solid-state packing and its ability to participate in host-guest chemistry.

Key interactions include:

Hydrogen Bonding: The N-H group is a potent hydrogen bond donor. The four nitro groups, with their oxygen atoms, are strong hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks (N-H···O-N), which are crucial in defining the crystal lattice structure. Weaker C-H···O interactions are also highly probable. researchgate.net

π-π Stacking: The extended, planar aromatic system of the carbazole core facilitates strong π-π stacking interactions with adjacent molecules. These interactions are a major driving force for the self-assembly of aromatic molecules in the solid state and in solution.

Anion-π and Other Weak Interactions: The electron-deficient nature of the nitrated aromatic rings could allow for anion-π interactions, where an anion interacts favorably with the face of the π-system. researchgate.net

These strong intermolecular forces suggest that this compound can engage in host-guest chemistry, typically acting as a guest molecule. Its predominantly hydrophobic surface and defined shape would allow it to be encapsulated within the cavities of various macrocyclic hosts. nih.govnih.gov

Host-Guest Complexation: Hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are well-known to encapsulate aromatic guests in aqueous solutions. nih.gov Larger hosts, such as self-assembled coordination cages, can also bind aromatic guests. Studies with such cages have shown that planar aromatic guests often bind via a combination of CH···O hydrogen bonds to the cage interior and π-π stacking, sometimes forming stacked guest pairs within the cavity. mdpi.com The encapsulation of this compound within a suitable host could modify its properties, such as solubility or reactivity, forming the basis of a "supramolecular prodrug" approach. rsc.org

Table 3: Potential Supramolecular Interactions for this compound

| Interaction Type | Participating Groups | Description | Reference |

| Hydrogen Bonding | N-H (donor), -NO₂ (acceptor) | Strong directional interactions forming networks. | nih.govmdpi.com |

| π-π Stacking | Carbazole aromatic system | Non-covalent interaction between parallel aromatic rings. | mdpi.com |

| Host-Guest Binding | Entire molecule (guest) | Encapsulation within a macrocyclic host molecule. | nih.govmdpi.com |

| CH-π / CH-O | Aromatic C-H, -NO₂ | Weaker interactions contributing to crystal packing. | researchgate.net |

Applications in Advanced Materials Science and Chemical Engineering

Design and Integration into Energetic Material Formulations

2,4,5,7-Tetranitrocarbazole is a chemical compound that has received considerable attention in the field of energetic materials for its potential use in explosives and propellants. ontosight.ai The presence of four nitro groups on the carbazole (B46965) ring significantly increases the molecule's energy density, making it a candidate for high-performance energetic applications. ontosight.ai

Role in Pyrotechnic Compositions

While tetranitrocarbazole compounds are utilized in pyrotechnic formulations, available research often specifies the use of the isomer 1,3,6,8-tetranitrocarbazole (B1583334) (TNC). chemimpex.comdtic.mil This isomer is noted as a critical ingredient in various illuminating and infrared (IR) payloads and ignition compositions. imemg.org It is valued in military and aerospace applications for its stability and performance, contributing to advanced munitions and pyrotechnics. chemimpex.com Although this compound shares the energetic characteristics of a highly nitrated carbazole structure, specific documentation detailing its distinct role in pyrotechnic compositions is not as prevalent as that for the 1,3,6,8-isomer. ontosight.aidtic.mil

Influence on Formulation Stability and Performance Attributes

The performance of an energetic material is largely defined by key parameters such as density and detonation velocity. ontosight.ai this compound is recognized for its high density and high detonation velocity, which are crucial for assessing an explosive's performance. ontosight.ai The incorporation of multiple nitro groups onto the foundational carbazole structure enhances these properties. ontosight.ai For comparison, other well-known high explosives exhibit a wide range of detonation velocities, which are dependent on their density. wikipedia.orgpsemc.com For example, TNT (Trinitrotoluene) has a detonation velocity of 6,900 m/s at a density of 1.60 g/cm³, while Tetryl detonates at 7,570 m/s at a density of 1.71 g/cm³. wikipedia.org The high energy density of this compound positions it as a subject of ongoing research to optimize its synthesis and fully characterize its behavior for use in specialized explosive formulations. ontosight.ai

Development of Sensing Platforms and Detection Systems

The carbazole chemical scaffold is a versatile and widely used component in the development of advanced sensing technologies. Its electron-donating nature and unique photophysical properties make it an excellent building block for chemosensors. nih.govmagtech.com.cn However, it is important to note that while the carbazole structure is fundamental to this field, the application of the highly energetic compound this compound itself as a component in a sensor is not documented in available research. Instead, various other carbazole derivatives are synthesized for these platforms.

Colorimetric and Fluorimetric Chemosensors

The carbazole framework is integral to many colorimetric and fluorimetric chemosensors designed to detect a range of substances, including nitroaromatic explosives and metal ions. researchgate.net For instance, fluorescent polymers containing carbazole and calix nih.govarene units have demonstrated high sensitivity and selectivity in detecting compounds like picric acid (PA) and 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.com The mechanism of detection often relies on fluorescence quenching, where the interaction between the electron-rich carbazole-based sensor and an electron-deficient analyte (like a nitroaromatic compound) results in a measurable decrease in fluorescence. mdpi.com Similarly, other carbazole derivatives have been developed into sensors that change color or fluorescence upon binding with specific metal ions or other molecules like nitrite. nih.gov These studies highlight the adaptability of the carbazole moiety for creating highly selective and sensitive detection systems. nih.govmdpi.com

Electrochemical Sensing Devices

In the realm of electrochemical sensing, the carbazole structure and its derivatives have not been as prominently featured as in optical sensors. Research in this area tends to focus on other materials for the detection of environmental pollutants and hazardous substances. However, the broader field of electrochemical sensors is rapidly advancing, utilizing various novel materials to achieve high sensitivity and selectivity.

Novel Applications in Functional Organic Materials

Beyond energetics, the carbazole nucleus is a cornerstone in the design of functional organic materials, particularly for optoelectronic applications. magtech.com.cnchemrxiv.org Its unique electrical, electrochemical, and optical properties make it a favored component in materials for Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. magtech.com.cnnih.gov

Carbazole and its derivatives are known for their excellent hole-transporting capabilities and strong fluorescence in the blue light region. magtech.com.cn They are used to create a variety of materials, including:

Host materials for OLEDs : Carbazole derivatives are used as host materials for phosphorescent dyes. Their high triplet energy prevents the reverse transfer of energy from the dye to the host, improving the efficiency and lifespan of the device, especially for blue OLEDs. google.com

Thermally Activated Delayed Fluorescence (TADF) emitters : The carbazole unit frequently serves as the electron-donating part in TADF molecules, which are at the forefront of third-generation OLED technology. rsc.org

Multifunctional materials : Researchers have developed single molecules based on carbazole that can function as a fluorescent emitter, a host material, and part of an exciplex layer in different OLED configurations, simplifying device architecture. researchgate.net

While the specific compound this compound is primarily researched for its energetic properties, the underlying carbazole structure is a key building block in the broader field of advanced functional materials. ontosight.aimagtech.com.cnchemrxiv.org

Analytical Methodologies for 2,4,5,7 Tetranitrocarbazole in Complex Matrices

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 2,4,5,7-tetranitrocarbazole from interfering components in intricate samples. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most powerful and widely used methods for the analysis of nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a robust and versatile technique for the analysis of nitroaromatic compounds. For the separation of this compound, a reversed-phase HPLC system is typically employed.

Stationary and Mobile Phases: A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. waters.com An acidic modifier, like formic acid, is frequently added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the analyte. waters.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve optimal separation of complex mixtures.

Detection: UV detection is a common and cost-effective method for the quantification of nitroaromatic compounds, which typically exhibit strong absorbance in the UV region. waters.com The wavelength of detection would be selected based on the UV-Vis spectrum of this compound to maximize sensitivity. Diode array detectors (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for Nitroaromatic Compound Analysis This table presents a hypothetical set of parameters that could be adapted for the analysis of this compound based on methods for similar compounds.

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-high-performance liquid chromatography offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

Enhanced Performance: The smaller particle size in UHPLC columns leads to more efficient separations, resulting in sharper and narrower peaks. This enhanced resolution is particularly beneficial for separating isomers and closely related compounds in complex matrices. For the analysis of this compound, UHPLC can provide superior separation from other nitrocarbazole isomers or degradation products.

Table 2: Representative UHPLC Parameters for High-Throughput Nitroaromatic Analysis This table outlines a potential UHPLC method for this compound, emphasizing speed and efficiency.

| Parameter | Value |

| Column | C18, 2.1 mm x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B in 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Detection | DAD (200-400 nm) |

Spectrophotometric Detection and Quantification Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and rapid approach for the quantification of nitroaromatic compounds, especially for screening and trace analysis.

UV-Vis Spectrophotometry for Trace Analysis

This compound, like other nitroaromatic compounds, is expected to exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to the presence of the nitro groups and the aromatic carbazole (B46965) structure. This property can be exploited for its direct quantification in simple matrices or after a suitable extraction and cleanup procedure.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), where the compound shows maximum absorption, the concentration can be determined. The UV-Vis spectrum of a compound is a characteristic property and can also be used for qualitative identification. While a specific spectrum for this compound is not widely published, nitroaromatic compounds typically have strong absorption bands. For instance, studies on polycyclic aromatic hydrocarbons (PAHs) and their nitro derivatives show characteristic absorption spectra in the UV and visible regions. mdpi.comaidic.itresearchgate.net

Microextraction Techniques for Sample Preparation

Sample preparation is a critical step in the analysis of trace contaminants in complex matrices. Microextraction techniques have gained popularity as they are miniaturized, consume less solvent, and are more environmentally friendly compared to traditional methods.

Carbon Dot-Dispersive Liquid-Liquid Microextraction (CD-DLLME)

While no specific application of Carbon Dot-Dispersive Liquid-Liquid Microextraction (CD-DLLME) for this compound has been reported, the principles of this technique suggest its potential applicability for the preconcentration of this analyte from aqueous samples. DLLME is a rapid and efficient microextraction method. researchgate.netnih.gov

Methodology: In a typical DLLME procedure, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into the aqueous sample containing the analyte. chromatographyonline.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, providing a large surface area for rapid extraction of the analyte. After centrifugation, the enriched extraction solvent is collected and analyzed.

The incorporation of carbon dots (CDs) as a sorbent in the extraction solvent can enhance the extraction efficiency for certain analytes due to the high surface area and potential for specific interactions. For a polar and aromatic compound like this compound, the choice of extraction solvent and disperser solvent would be crucial for achieving high recovery.

Table 3: Potential Parameters for a CD-DLLME Method for Nitroaromatic Compounds This table provides a hypothetical set of conditions for a CD-DLLME method that could be optimized for the extraction of this compound.

| Parameter | Condition |

| Sample Volume | 10 mL |

| Extraction Solvent | 100 µL of Chlorobenzene containing Carbon Dots |

| Disperser Solvent | 1 mL of Acetonitrile |

| Extraction Time | 1 minute (with vortexing) |

| Centrifugation | 5 minutes at 4000 rpm |

| Analysis | HPLC-UV or UHPLC-MS |

Future Research Directions and Emerging Paradigms for 2,4,5,7 Tetranitrocarbazole

Green Chemistry Approaches to Synthesis and Derivatization

Traditional synthesis of nitroaromatic compounds, including 2,4,5,7-tetranitrocarbazole, often involves harsh conditions and the use of large quantities of hazardous reagents like fuming nitric and sulfuric acids. researchgate.netnih.gov Green chemistry principles offer a pathway to develop more sustainable and safer synthetic routes.

Future research will likely focus on several key areas of green synthesis:

Solid Acid Catalysts: Replacing corrosive liquid acids with reusable solid acid catalysts, such as zeolites or metal-modified montmorillonite clays, can minimize waste and simplify product purification. researchgate.net These catalysts can offer enhanced regioselectivity due to their defined pore structures. researchgate.net

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents is a priority. Ionic liquids, such as 1,3-disulfonic acid imidazolium nitrate, have shown promise for the ipso-nitration of arylboronic acids without the need for solvents or co-catalysts. organic-chemistry.org Other approaches include using mixtures of nitrate salts and chlorotrimethylsilane. organic-chemistry.org

Energy-Efficient Methodologies: The application of microwave and ultrasound assistance can significantly accelerate reaction times and improve energy efficiency. researchgate.net Microwave heating, in particular, allows for rapid and uniform heating of the reaction mixture, often leading to higher product yields and reduced side-product formation. researchgate.netmdpi.com

Solvent-Free or Benign Solvent Systems: Developing synthetic protocols that operate in solvent-free conditions or utilize environmentally benign solvents (e.g., water) is a critical goal. For instance, the synthesis of primary nitroalkanes has been successfully demonstrated in aqueous media. organic-chemistry.org

These green approaches aim to reduce the environmental footprint associated with the production of this compound and its derivatives, making them more viable for a broader range of applications.

| Green Chemistry Approach | Potential Advantages for Synthesizing Nitrocarbazoles | Key Research Focus |

| Solid Acid Catalysts | Reduced corrosion, catalyst reusability, improved selectivity, easier workup. | Development of robust and highly active zeolite or clay-based catalysts. |

| Alternative Nitrating Agents | Milder reaction conditions, avoidance of mixed acids, enhanced safety. | Exploration of ionic liquids and other novel nitrating systems. |

| Microwave/Ultrasound | Drastically reduced reaction times, lower energy consumption, improved yields. | Optimization of reaction parameters for specific nitration and derivatization steps. |

| Benign Solvents | Elimination of volatile organic compounds (VOCs), reduced environmental impact. | Designing water-based or solvent-free synthetic routes. |

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The traditional "trial-and-error" approach to discovering and optimizing advanced materials is often inefficient and costly. mdpi.comresearchgate.net The integration of machine learning (ML) with computational chemistry is creating a new paradigm for the rational design of molecules like this compound. researchgate.net By training algorithms on existing data, ML models can rapidly predict the properties of novel compounds, accelerating the design and discovery process. mdpi.comresearchgate.netchemrxiv.org

Key aspects of this integration include:

Property Prediction: ML models can be trained to predict crucial properties of energetic materials, including density, heat of formation, detonation velocity, and detonation pressure, directly from their molecular structures. chemrxiv.orgarxiv.org This allows for the rapid screening of thousands of potential derivatives without the need for expensive and time-consuming quantum mechanical calculations or experimental synthesis. chemrxiv.orgacs.org

Featurization Methods: The performance of an ML model heavily depends on how a molecule is represented mathematically (featurization). Common methods include molecular fingerprints, Coulomb matrices, and custom descriptors based on chemical structure, such as "sum over bonds". chemrxiv.orgarxiv.org Future work will involve developing more sophisticated descriptors that can capture the complex structure-property relationships in energetic materials.

Model Development: Various ML algorithms, including kernel ridge regression, Gaussian process regression, and artificial neural networks, are being employed. mdpi.comarxiv.org A significant challenge is the relatively small size of available datasets for energetic materials. chemrxiv.org Future research will focus on developing models that can provide accurate predictions even with limited data and on expanding high-quality datasets. chemrxiv.org

This data-driven approach paves the way for the inverse design of materials, where desired properties are specified first, and ML models then generate candidate molecular structures that are likely to exhibit those properties. researchgate.net

| Machine Learning Aspect | Application to this compound | Potential Impact |

| Predictive Modeling | Rapidly estimate the energetic performance and stability of novel derivatives. | Accelerates the discovery of new, high-performance energetic materials. |

| Molecular Featurization | Convert the 2D/3D structure of derivatives into numerical inputs for ML models. | Improves the accuracy of property predictions. |

| Inverse Design | Generate new carbazole-based structures tailored for specific performance criteria. | Shifts from discovery by serendipity to rational, targeted design. |

Exploration of Novel Material Applications Beyond Current Scope

While known for its energetic properties, the unique molecular structure of this compound—a rigid, planar carbazole (B46965) core with strong electron-withdrawing nitro groups—suggests potential in other advanced material applications. The carbazole moiety itself is known for its thermal stability and hole-transporting capabilities. crimsonpublishers.com

Future research could explore the following areas:

Organic Electronics: The carbazole framework is a common building block in materials for organic light-emitting diodes (OLEDs) and organic semiconductors. crimsonpublishers.comkyushu-u.ac.jp While the nitro groups are strong quenchers of luminescence, derivatives of tetranitrocarbazole could be investigated as high-electron-affinity (n-type) materials for organic solar cells or transistors. jhu.edu

High-Temperature Polymers: The inherent thermal stability of the carbazole ring system is a desirable trait for high-performance polymers. crimsonpublishers.com Derivatization of this compound could lead to monomers for creating thermally stable polyimides or other polymers with applications in aerospace and electronics.

Nitrogen-Rich Porous Materials: The high nitrogen content makes it an interesting precursor for the synthesis of nitrogen-doped carbon materials. These materials are valuable for applications in catalysis, energy storage (supercapacitors), and gas separation due to their unique surface chemistry and electronic properties.

Precursors for Other Functional Molecules: The nitro groups can be chemically reduced to amino groups, transforming the electron-poor aromatic system into an electron-rich one. mdpi.com This opens up pathways to synthesize a wide range of new dyes, ligands for metal complexes, or other functional organic materials.

Interdisciplinary Collaborations and Translational Research in Advanced Organic Materials

The journey of a novel compound like this compound from a laboratory curiosity to a component in a real-world application is inherently interdisciplinary. ox.ac.uk Advancing the science and application of this and similar materials will require breaking down traditional silos and fostering collaboration between different scientific and engineering fields.

Key collaborative efforts will include:

Chemistry and Materials Science: Synthetic chemists can create novel derivatives, while materials scientists characterize their physical, thermal, and electronic properties. ox.ac.uk This synergy is crucial for understanding structure-property relationships.

Computational and Experimental Chemistry: Computational chemists can use ML and quantum mechanics to predict promising candidate molecules, guiding the efforts of experimentalists to synthesize only the most viable compounds, saving time and resources. mdpi.comresearchgate.net

Physics and Engineering: Physicists can probe the fundamental electronic and optical properties of new materials, while engineers can design, fabricate, and test devices (e.g., sensors, electronic components, or energy storage systems) that incorporate these materials. kyushu-u.ac.jp

Translational research, which focuses on "translating" fundamental discoveries into practical applications, is paramount. This involves not only scientific and engineering challenges but also considerations of scalability, cost-effectiveness, and safety. Establishing research centers and collaborative platforms that bring together experts from academia, industry, and government laboratories will be essential for accelerating the development and deployment of advanced organic materials based on the tetranitrocarbazole scaffold. kfupm.edu.sa

Q & A

Q. What are the established synthetic routes for 2,4,5,7-Tetranitrocarbazole (TNC), and what factors influence isomer formation during nitration?

- Methodological Answer : TNC is synthesized via sulfonation of carbazole in concentrated sulfuric acid, followed by nitration with mixed acid (HNO₃/H₂SO₄). Key factors include reaction temperature (optimal range: 40–60°C) and nitration agent concentration. Isomer formation (e.g., 1,3,6,8-TC vs. 1,2,6,8-TC) arises from competing nitration pathways, with the former dominating (~90% yield) under controlled conditions. Impurities like 1,2,6,8-TC (~10%) require chromatographic separation .

Q. How can researchers characterize the purity and structural integrity of TNC using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic proton signals at δ 8.6–9.2 ppm and nitro group deshielding effects confirm substitution patterns.

- IR Spectroscopy : Stretching vibrations at ~1530 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂) validate nitro group presence.

- X-ray Crystallography : Resolves crystal packing and nitro group orientations, critical for stability studies .

Advanced Research Questions

Q. What methodologies are effective in separating and quantifying isomeric byproducts (e.g., 1,3,6,8- vs. 1,2,6,8-TC) in TNC synthesis?

- Methodological Answer :

- HPLC with UV Detection : Use a C18 column and acetonitrile/water gradient (70:30 to 90:10) for isomer separation. Retention times differ by ~2.5 minutes due to polarity variations.

- Mass Spectrometry (HRMS) : Distinguish isomers via precise molecular ion mass (m/z 347.2 for C₁₂H₅N₅O₈) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Quantify isomer ratios based on decomposition temperature differences (1,3,6,8-TC: 240°C vs. 1,2,6,8-TC: 225°C) .

Q. How do reaction conditions (temperature, nitration agent concentration) affect the thermal stability and explosive properties of TNC?

- Methodological Answer :

- DSC Analysis : Higher nitration temperatures (>60°C) reduce thermal stability (onset exotherm at 220°C vs. 240°C for controlled synthesis).

- Impact Sensitivity Testing : Use a BAM Fallhammer apparatus; TNC synthesized with excess HNO₃ shows lower ignition thresholds (5 J vs. 8 J for stoichiometric conditions).

- Isothermal Calorimetry : Quantifies decomposition kinetics (activation energy ~150 kJ/mol) under varying humidity .

Safety and Handling

Q. What are the critical safety protocols for handling TNC in laboratory settings?

- Methodological Answer :

- Storage : Store wetted with 40% water to prevent accidental detonation. Use airtight containers in temperature-controlled environments (<25°C).

- PPE : Non-porous gloves (nitrile), full-face shields, and flame-resistant lab coats. Local exhaust ventilation is mandatory during synthesis.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration in licensed facilities .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported isomer ratios (e.g., 1,3,6,8-TC vs. 1,2,6,8-TC) across studies?

- Methodological Answer :

- Reproducibility Trials : Standardize nitration protocols (acid ratios, agitation rates) to minimize batch variability.

- Cross-Validation : Combine NMR integration (aromatic peak areas) with HPLC-MS to quantify isomer ratios.

- Literature Meta-Analysis : Compare historical data (e.g., Murphy et al., 1953 vs. Livingston, 1951) to identify methodological divergences in quenching or purification steps .

Application in Explosives Research

Q. What experimental frameworks are used to evaluate TNC's performance as a lead-free primary explosive?

- Methodological Answer :

- Detonation Velocity Testing : Use a copper cylinder compression test; TNC achieves ~5,200 m/s vs. 7,000 m/s for lead azide.

- Friction Sensitivity : Employ a Julius Peters machine; TNC ignites at 60 N load, making it suitable for low-impact detonators.

- Environmental Toxicity Screening : Assess aquatic toxicity (LC₅₀ for Daphnia magna >100 mg/L) to comply with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.